Welcome to the BenchChem Online Store!
molecular formula C12H15N3O4 B8563702 N-methyl-3-morpholino-5-nitrobenzamide

N-methyl-3-morpholino-5-nitrobenzamide

Cat. No. B8563702
M. Wt: 265.26 g/mol
InChI Key: CZIPHKSOVHPBLI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
Patent
US07169791B2

Procedure details

Utilising the procedure described in Example 86e, but employing α,α,α-trifluoro-N-methyl-5-nitro-m-toluamide (Dean E. Welch, J. Med. Chem. (1969),12, 299–303) in lieu of 3-(4-morpholinyl)-5-nitro-N-(methyl)-benzamide, afforded the title compound as a beige crystalline solid, m.p. 113–115° C.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[F:1][C:2]([F:17])([F:16])[C:3]1[CH:8]=[C:7]([N+:9]([O-])=O)[CH:6]=[C:5]([C:12]([NH:14][CH3:15])=[O:13])[CH:4]=1.N1(C2C=C(C=C([N+]([O-])=O)C=2)C(NC)=O)CCOCC1>>[NH2:9][C:7]1[CH:6]=[C:5]([CH:4]=[C:3]([C:2]([F:1])([F:16])[F:17])[CH:8]=1)[C:12]([NH:14][CH3:15])=[O:13]

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
FC(C1=CC(=CC(=C1)[N+](=O)[O-])C(=O)NC)(F)F
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
N1(CCOCC1)C=1C=C(C(=O)NC)C=C(C1)[N+](=O)[O-]

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Outcomes

Product
Name
Type
product
Smiles
NC=1C=C(C(=O)NC)C=C(C1)C(F)(F)F

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
© Copyright 2024 BenchChem. All Rights Reserved.